molecular formula C5H4N4O B1628750 [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 63206-77-9

[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B1628750
CAS No.: 63206-77-9
M. Wt: 136.11 g/mol
InChI Key: ZCVBEVJBVLYBBU-UHFFFAOYSA-N
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Description

[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of hetaryl-substituted aminomethylenemalonates. One common method involves the condensation of aminoazoles with 2-alkoxymethylenemalonates, followed by cyclization under high temperature or microwave activation . For instance, heating diethyl aminomethylenemalonates in ethanol in the presence of sodium ethylate can yield mesoionic [1,2,4]triazolo[4,3-a]pyrimidin-5-ones .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or the use of reducing agents.

    Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce various substituted triazolopyrimidines.

Scientific Research Applications

[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways related to cancer . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-7-4-6-2-1-3-9(4)5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVBEVJBVLYBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608590
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63206-77-9
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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